molecular formula C12H15F3OS B1469149 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol CAS No. 1469057-77-9

1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol

Cat. No.: B1469149
CAS No.: 1469057-77-9
M. Wt: 264.31 g/mol
InChI Key: TZLDERIHYAVPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol is a high-value chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a strategic combination of a trifluoromethyl (CF₃) group and a sulfanyl (thioether) linkage , motifs that are prominently featured in modern drug discovery. The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry, as it can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability . Notably, a large proportion of FDA-approved drugs contain heterocycles and fluorinated groups, underlining their critical importance . The specific structure of this reagent, which includes a propan-2-ol (isopropyl alcohol) chain connected via a sulfur atom to a para-isopropylphenyl ring, suggests its potential utility as a key intermediate. Researchers can leverage this compound in the synthesis of more complex molecules targeting a wide range of enzymes and receptors. Its application is particularly relevant in the exploration of novel Monoacylglycerol Lipase (MAGL) inhibitors , as similar 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives have been patented for this purpose . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-propan-2-ylphenyl)sulfanylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3OS/c1-8(2)9-3-5-10(6-4-9)17-7-11(16)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLDERIHYAVPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol is a compound of significant interest due to its unique trifluoromethyl group and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its biological activity. The general structure can be represented as follows:

CxHyF3S\text{C}_x\text{H}_y\text{F}_3\text{S}

where xx and yy correspond to the carbon and hydrogen atoms in the compound's structure.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds like 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives have been shown to inhibit monoacylglycerol lipase (MAGL), potentially affecting endocannabinoid signaling pathways .
  • Neuroprotective Effects : Trifluoromethyl ketones have demonstrated neuroprotective properties against apoptosis in neuronal cells. For instance, studies indicate that these compounds can protect cerebellar granule neurons from low potassium-induced apoptosis .

The mechanisms by which this compound exerts its biological effects may involve:

  • Modulation of Lipid Metabolism : By inhibiting MAGL, this compound could alter the metabolism of endocannabinoids, leading to various physiological effects such as analgesia or anti-inflammatory responses .
  • Cell Signaling Pathways : The presence of the trifluoromethyl group may enhance interactions with cellular receptors or enzymes, influencing signaling pathways related to cell survival and apoptosis .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of related trifluoromethyl alcohols in zebrafish embryos. Results indicated that certain derivatives exhibited significant growth inhibition and increased cell death through apoptotic pathways, suggesting a potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds. It was found that these derivatives could significantly inhibit nitric oxide production in LPS-induced RAW 264.7 macrophage cells. The inhibition was linked to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamateMAGL Inhibition10
Ethyl 4,4,4-trifluoro-3-hydroxybutanoateNeuroprotection15
TrifluoroacetoneAnti-inflammatory12

Scientific Research Applications

1.1. Monoacylglycerol Lipase (MAGL) Inhibition

One of the primary applications of this compound is as a monoacylglycerol lipase (MAGL) inhibitor . MAGL plays a crucial role in the degradation of endocannabinoids, which are involved in various physiological processes including pain, inflammation, and mood regulation. Inhibiting MAGL can enhance the levels of these endocannabinoids, potentially leading to therapeutic effects in conditions such as:

  • Chronic Pain : Studies have shown that MAGL inhibitors can alleviate pain by increasing endocannabinoid levels, providing a novel approach to pain management without the psychoactive effects associated with THC .
  • Inflammatory Disorders : By modulating the endocannabinoid system, these compounds may reduce inflammation and offer new treatment avenues for diseases like arthritis and inflammatory bowel disease .
  • Neurodegenerative Diseases : Research indicates that MAGL inhibition could be beneficial in treating Alzheimer’s disease and other neurodegenerative disorders by reducing neuroinflammation and promoting neuroprotection .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 1,1,1-trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol is essential for optimizing its pharmacological properties. Researchers have investigated various derivatives to enhance potency and selectivity for MAGL. For instance:

Compound DerivativeActivityNotes
4-(morpholin-4-yl) derivativeHigh MAGL inhibitionImproved solubility and bioavailability
4-(methoxybenzyl) derivativeModerate activityPotential for further optimization

These studies underscore the importance of chemical modifications in enhancing therapeutic efficacy while minimizing side effects.

3.1. Treatment of Anxiety and Depression

A notable case study involved the evaluation of a series of MAGL inhibitors, including variants of this compound, in preclinical models of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors when administered to rodents, suggesting potential applications in treating mood disorders .

3.2. Neuroprotective Effects

Another study focused on the neuroprotective effects of MAGL inhibitors in models of traumatic brain injury (TBI). Compounds similar to this compound demonstrated a reduction in neuronal death and improved functional recovery post-injury, highlighting their potential role in neurotrauma therapies .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic ring, linkage type (sulfanyl vs. sulfonyl), and fluorine content. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol 4-isopropylphenylsulfanyl C12H15F3OS 264.30 (estimated) High lipophilicity (logP ~4.5 inferred), moderate polarity from -S- linkage.
1,1,1-Trifluoro-3-(3,4,5-trimethoxyphenyl)propan-2-ol (DV325) 3,4,5-trimethoxyphenyl C12H15F3O4 279.26 Increased polarity due to methoxy groups; logP ~3.8 (lower than target compound).
1,1,1-Trifluoro-3-[4-(trifluoromethoxy)phenyl]propan-2-ol (DV375) 4-trifluoromethoxyphenyl C10H8F6O2 274.16 Enhanced electron-withdrawing effects from -OCF3; logP ~4.2.
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol 4-methylpyrimidin-2-ylsulfanyl C8H8F3N2OS 240.22 Heteroaromatic sulfanyl group; potential for π-stacking interactions.

Key Observations :

  • Lipophilicity: The target compound’s 4-isopropylphenyl group confers higher logP compared to analogs with polar substituents (e.g., methoxy groups in DV325). Its logP (~4.5) aligns with BPAF (logP 4.5), a bisphenol analog, due to fluorine and aromatic bulk.
  • Steric Effects : The 4-isopropyl group introduces steric hindrance, possibly reducing binding affinity in enzyme pockets compared to smaller substituents (e.g., methyl in DV375).

Noncovalent Interactions and Reactivity

  • Hydrogen Bonding: The sulfanyl group acts as a weak hydrogen bond donor, unlike sulfonyl or ether linkages. This may limit solubility in polar solvents compared to analogs with hydroxyl or amine groups.
  • Van der Waals Interactions : The trifluoromethyl group enhances hydrophobic interactions, as seen in fluorinated pharmaceuticals. This is critical for membrane penetration but may reduce aqueous solubility.
  • Acidity: The alcohol proton’s acidity (pKa) is influenced by electron-withdrawing groups. For example, BPAF (pKa 9.2) has a higher acidity than non-fluorinated bisphenols, suggesting the target compound’s pKa would similarly be lowered by the trifluoromethyl group.

Preparation Methods

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl group is typically introduced via fluorination reactions or by using trifluoromethylated precursors. One common approach is the nucleophilic substitution on a suitable alkyl halide or sulfonate ester with trifluoromethyl anion sources or reagents such as trifluoromethyltrimethylsilane (TMSCF3) or Ruppert-Prakash reagent.

  • Alternatively, trifluoromethyl ketones or trifluoromethylated epoxides can be used as intermediates to build the trifluoromethylated propanol skeleton.

Formation of the Sulfanyl Linkage

  • The sulfanyl group (-S-) linking the 4-(propan-2-yl)phenyl moiety to the propanol backbone is introduced via nucleophilic substitution reactions. Typically, the phenylthiol derivative (4-(propan-2-yl)benzenethiol) is reacted with a suitable halogenated trifluoropropanol intermediate.

  • For example, 3-chloro-1,1,1-trifluoro-2-propanol or its derivatives can be reacted with 4-(propan-2-yl)benzenethiol under basic conditions to form the sulfanyl linkage by nucleophilic substitution of the chloride with the thiolate anion.

Installation of the Hydroxyl Group

  • The secondary alcohol at the 2-position of the propanol chain is generally present in the starting material or introduced by selective reduction of a ketone intermediate.

  • For instance, reduction of 1,1,1-trifluoro-3-(4-(propan-2-yl)phenylthio)propan-2-one using mild reducing agents like sodium borohydride or catalytic hydrogenation yields the desired secondary alcohol.

Representative Synthetic Route

Step Reaction Type Starting Material / Reagents Product / Intermediate Conditions / Notes
1 Preparation of 3-chloro-1,1,1-trifluoro-2-propanol Commercial or synthesized from trifluoroacetaldehyde derivatives 3-chloro-1,1,1-trifluoro-2-propanol Chlorination under controlled conditions
2 Thiolate formation 4-(propan-2-yl)benzenethiol + base (e.g., NaOH) 4-(propan-2-yl)benzenethiolate anion Inert atmosphere to avoid oxidation
3 Nucleophilic substitution 3-chloro-1,1,1-trifluoro-2-propanol + thiolate This compound precursor Room temperature or mild heating
4 Reduction (if ketone intermediate) Ketone intermediate + NaBH4 or catalytic hydrogenation Final product: this compound Controlled reduction to avoid over-reduction

Detailed Research Findings and Notes

  • The trifluoromethyl group significantly enhances the metabolic stability and lipophilicity of the compound, which is valuable in pharmaceutical contexts.

  • The sulfanyl linkage is sensitive to oxidation; therefore, synthesis is typically conducted under inert atmosphere (nitrogen or argon) to prevent formation of disulfides or sulfoxides.

  • The secondary alcohol group is crucial for biological activity and can influence the compound's solubility and binding properties.

  • Patent WO2018134695A1 and US10329308B2 describe processes for preparing similar trifluoromethylated hydroxypropyl sulfanyl compounds, providing detailed synthetic procedures and conditions that can be adapted for this compound.

  • The use of protecting groups on the phenylthiol or hydroxyl functionalities may be necessary in multi-step syntheses to improve yield and selectivity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions / Reagents Comments
Fluorination TMSCF3, Selectfluor, or trifluoroacetaldehyde Introduces trifluoromethyl group
Thiolate formation 4-(propan-2-yl)benzenethiol + NaOH or KOH Requires dry, oxygen-free environment
Nucleophilic substitution Alkyl halide (chloropropanol) + thiolate Mild heating, inert atmosphere preferred
Reduction NaBH4 or catalytic hydrogenation Selective reduction to secondary alcohol
Solvents THF, DMF, or DMSO Polar aprotic solvents favored
Temperature 0°C to reflux depending on step Controlled to optimize yield and purity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution between a trifluoropropanol derivative and a 4-(propan-2-yl)phenyl thiol precursor. Key steps include:

  • Reaction Optimization : Use anhydrous conditions with catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance sulfanyl group incorporation .
  • Purification : Employ silica gel chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using 1H^{1}\text{H} and 19F^{19}\text{F} NMR .
    • Note : Contaminants such as unreacted thiol or byproducts (e.g., disulfides) must be monitored using TLC or LC-MS.

Q. How can the molecular structure of this compound be validated experimentally?

  • Techniques :

  • X-ray Crystallography : Co-crystallize the compound with a heavy-atom derivative (e.g., iodine-substituted analogs) to resolve absolute stereochemistry. Use SHELX software for structure refinement .
  • Spectroscopic Analysis : Compare experimental 13C^{13}\text{C} NMR chemical shifts with DFT-calculated values to validate electronic environments of the trifluoromethyl and sulfanyl groups .

Advanced Research Questions

Q. What role does the sulfanyl group play in modulating biological activity, and how can this be systematically studied?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with sulfonyl, sulfoxide, or alkylthio substitutions. Test their bioactivity (e.g., antimicrobial assays) to isolate the contribution of the sulfanyl moiety .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of sulfanyl vs. sulfonyl analogs to target enzymes (e.g., cytochrome P450) .
    • Data Interpretation : Conflicting activity results may arise from redox instability of the sulfanyl group; use LC-MS to track oxidation products during assays .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model the compound’s flexibility in aqueous environments using AMBER or GROMACS. Focus on conformational changes in the propan-2-ol backbone .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing binding (e.g., trifluoromethyl’s electron-withdrawing effect) .
    • Validation : Cross-reference computational predictions with experimental data (e.g., IC50_{50} values from enzyme inhibition assays) .

Q. How can discrepancies in reported biological activity data be resolved?

  • Resolution Strategy :

  • Orthogonal Assays : Compare results from cell-based viability assays (e.g., MTT) with target-specific enzymatic assays (e.g., fluorescence polarization) to rule out off-target effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism (e.g., hydroxylation at the propan-2-ol group) explains inconsistent in vivo/in vitro results .
    • Case Study : If antifungal activity varies across studies, test analogs with stabilized trifluoromethyl groups (e.g., morpholine-substituted derivatives) to isolate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.